molecular formula C47H88BrN3O8 B14215106 6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione CAS No. 825648-22-4

6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione

Cat. No.: B14215106
CAS No.: 825648-22-4
M. Wt: 903.1 g/mol
InChI Key: IKGSNZFMCNYWGA-UHFFFAOYSA-N
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Description

6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione is a complex organic compound with a unique structure that includes bromine, nitro, and amino groups

Preparation Methods

The synthesis of 6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

CAS No.

825648-22-4

Molecular Formula

C47H88BrN3O8

Molecular Weight

903.1 g/mol

IUPAC Name

7-bromo-5,9-bis[2-hydroxyethyl(tetradecyl)amino]-7-nitro-3,11-dioxabicyclo[11.4.0]heptadecane-2,12-dione

InChI

InChI=1S/C47H88BrN3O8/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-49(33-35-52)41-37-47(48,51(56)57)38-42(40-59-46(55)44-30-26-25-29-43(44)45(54)58-39-41)50(34-36-53)32-28-24-22-20-18-16-14-12-10-8-6-4-2/h41-44,52-53H,3-40H2,1-2H3

InChI Key

IKGSNZFMCNYWGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(CCO)C1CC(CC(COC(=O)C2CCCCC2C(=O)OC1)N(CCCCCCCCCCCCCC)CCO)([N+](=O)[O-])Br

Origin of Product

United States

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